Dimethyl[(piperidin-4-yl)sulfamoyl]amine hydrochloride
Description
Dimethyl[(piperidin-4-yl)sulfamoyl]amine hydrochloride (CAS: 1788990-13-5) is a piperidine-derived compound featuring a sulfamoyl group linked to a dimethylamine moiety. This structure combines a heterocyclic amine (piperidine) with a sulfonamide functional group, which is often associated with bioactivity in pharmaceuticals, such as enzyme inhibition or receptor modulation.
Properties
IUPAC Name |
4-(dimethylsulfamoylamino)piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N3O2S.ClH/c1-10(2)13(11,12)9-7-3-5-8-6-4-7;/h7-9H,3-6H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMEZWYLHRCQVLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NC1CCNCC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl[(piperidin-4-yl)sulfamoyl]amine hydrochloride typically involves the reaction of piperidine with dimethylamine and sulfamoyl chloride under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C to ensure the stability of the intermediates . The resulting product is then purified through recrystallization or chromatography to obtain the hydrochloride salt form .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield . The final product is subjected to rigorous quality control measures, including purity analysis and stability testing, before being released for commercial use .
Chemical Reactions Analysis
Types of Reactions
Dimethyl[(piperidin-4-yl)sulfamoyl]amine hydrochloride undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to form new derivatives.
Common Reagents and Conditions
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted amine derivatives.
Scientific Research Applications
Dimethyl[(piperidin-4-yl)sulfamoyl]amine hydrochloride is a chemical compound featuring a piperidine ring substituted with a sulfamoyl group and two methyl groups. It has potential applications in medicinal chemistry, especially in the development of pharmaceuticals.
Pharmaceutical Development
- Lead Compound: this compound can serve as a lead compound for designing new drugs.
- Biological Activities: This compound exhibits biological activities that make it a candidate for pharmacological studies. Compounds with similar structures have been investigated for their interactions with neurotransmitter receptors, particularly those involved in pain and anxiety pathways. Biological activity is often assessed through in vitro assays to determine receptor binding affinity and efficacy.
- Interaction Studies: Interaction studies involving this compound focus on its binding affinity to various biological targets. These studies typically employ techniques to understand the pharmacodynamics and potential therapeutic effects of this compound.
Structural Comparisons
Several compounds share structural similarities with this compound:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N,N-Dimethylsulfamide | Contains a sulfamide group | Commonly used as a solvent and reagent |
| Piperidine sulfonamide | Piperidine ring with sulfonamide linkage | Exhibits antimicrobial properties |
| N-Methyl-N-(4-piperidinyl)benzenesulfonamide | Piperidine ring attached to a benzene | Potential use in anti-inflammatory therapies |
Mechanism of Action
The mechanism of action of Dimethyl[(piperidin-4-yl)sulfamoyl]amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent catalytic activity . Additionally, it can modulate receptor function by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their differentiating features are outlined below:
Key Observations :
Physicochemical Properties
- Solubility: The hydrochloride salt of the target compound likely improves water solubility compared to non-ionic analogs (e.g., LMM11 in , solubilized in DMSO/Pluronic F-127).
- Lipophilicity (logP) : Compounds with aromatic or alkyl groups (e.g., chlorobenzyl in ) exhibit higher logP values than the sulfamoyl-containing target, influencing distribution and bioavailability.
Biological Activity
Dimethyl[(piperidin-4-yl)sulfamoyl]amine hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. It contains a piperidine ring and a sulfamoyl group, which contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound acts by:
- Enzyme Inhibition : It can bind to the active or allosteric sites of enzymes, thereby inhibiting their activity. This mechanism is crucial for compounds targeting metabolic pathways and disease processes.
- Receptor Modulation : The compound may function as an agonist or antagonist at neurotransmitter receptors, influencing cellular signaling pathways associated with pain, anxiety, and inflammation.
Therapeutic Applications
This compound shows promise in several therapeutic areas:
- Antimicrobial Activity : Similar compounds have demonstrated antibacterial properties against various pathogens, including Gram-positive and Gram-negative bacteria. This suggests potential applications in treating infections .
- Anticancer Properties : Research indicates that related compounds exhibit antitumor activity, making them candidates for cancer therapy .
- Anti-inflammatory Effects : Compounds with similar structures have been noted for their anti-inflammatory activities, which could be beneficial in managing inflammatory diseases .
In Vitro Studies
Table 1 summarizes key findings from in vitro studies assessing the biological activity of this compound and related compounds:
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other biologically active compounds. Table 2 highlights these comparisons:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N,N-Dimethylsulfamide | Contains a sulfamide group | Used as a solvent and reagent |
| Piperidine sulfonamide | Piperidine ring with sulfonamide linkage | Exhibits antimicrobial properties |
| N-Methyl-N-(4-piperidinyl)benzenesulfonamide | Piperidine ring attached to a benzene | Potential use in anti-inflammatory therapies |
These comparisons emphasize that while many compounds may contain similar functional groups or ring structures, the specific combination of features in this compound may confer unique biological activities or therapeutic potentials.
Q & A
Q. Table 1: Synthesis Yield Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | ±15% yield |
| Stoichiometry | 1:1.2 (amine:aldehyde) | Maximizes product |
| Catalyst | SSAO or Ar plasma activation | +20–30% yield |
Basic Question: Which spectroscopic techniques resolve structural ambiguities in sulfamoyl-piperidine derivatives?
Answer:
Multi-modal characterization is critical:
- X-ray Photoelectron Spectroscopy (XPS) : Quantifies surface nitrogen content (e.g., 50% amine layer coverage in pre-adsorbed PE surfaces) .
- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) confirms molecular weight (e.g., C10H18ClN3O3S derivatives with ±0.01 Da accuracy) .
- NMR : ¹H/¹³C NMR distinguishes sulfamoyl vs. sulfonyl groups via chemical shifts (δ 2.8–3.2 ppm for sulfamoyl protons) .
Advanced Question: How can computational methods predict reaction pathways for sulfamoyl-amine derivatives?
Answer:
Quantum chemical calculations and reaction path search algorithms (e.g., ICReDD’s approach) enable efficient pathway prediction:
- Transition state modeling : Identifies energy barriers for sulfamoyl group formation .
- Machine learning : Trains on datasets of analogous reactions (e.g., piperidine sulfonylation) to predict optimal solvents and catalysts .
Example Workflow :
Generate initial reaction coordinates using density functional theory (DFT).
Validate with experimental data (e.g., HPLC purity ≥98%) .
Advanced Question: How to resolve contradictions in biological activity data for sulfamoyl-piperidine compounds?
Answer:
Contradictions often arise from assay variability or impurity profiles:
- Bioactivity validation : Cross-test in multiple assays (e.g., enzyme inhibition vs. cell viability). For SSAO inhibitors, IC50 discrepancies were resolved by normalizing to hydrogen peroxide byproduct levels .
- Impurity profiling : Use HPLC-MS to detect byproducts (e.g., hydrolyzed sulfamoyl groups) that may antagonize primary effects .
Q. Table 2: Common Data Contradiction Sources
| Source | Resolution Strategy | Reference |
|---|---|---|
| Enzyme batch variability | Normalize to internal controls | |
| Byproduct interference | Multi-step purification |
Basic Question: What safety protocols are critical for handling this compound?
Answer:
Refer to GHS-aligned safety data sheets for piperidine derivatives:
- Inhalation : Immediate transfer to fresh air; monitor for respiratory distress .
- Skin contact : Rinse with water for ≥15 minutes; use pH-neutral soap .
- Storage : Keep in airtight containers, protected from light and moisture (≤5% RH) .
Advanced Question: How to scale up synthesis while maintaining enantiomeric purity?
Answer:
Scale-up challenges include racemization and heat dissipation:
- Continuous flow reactors : Minimize residence time at high temperatures (e.g., 70°C, <10 min) to preserve stereochemistry .
- Chiral chromatography : Use preparative HPLC with cellulose-based columns (e.g., Chiralpak® IC) for ≥99% enantiomeric excess .
Advanced Question: What methodologies validate sulfamoyl group stability under physiological conditions?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
